1-Bromononane-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

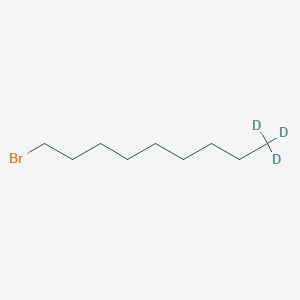

C9H19Br |

|---|---|

分子量 |

210.17 g/mol |

IUPAC名 |

9-bromo-1,1,1-trideuteriononane |

InChI |

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3 |

InChIキー |

AYMUQTNXKPEMLM-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])CCCCCCCCBr |

正規SMILES |

CCCCCCCCCBr |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromononane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromononane-d3, a deuterated analog of 1-bromononane. Given the limited availability of experimental data for this specific isotopologue, this guide leverages data from its non-deuterated counterpart, 1-bromononane, and the per-deuterated analog, 1-Bromononane-d19, to provide informed estimations and a thorough understanding of its characteristics. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Chemical Properties

This compound is a saturated alkyl halide in which three hydrogen atoms have been isotopically substituted with deuterium. This selective deuteration makes it a useful tool in various scientific applications, particularly in mechanistic studies and as an internal standard in mass spectrometry-based quantitative analysis. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can influence the rate of metabolic processes, a phenomenon known as the kinetic isotope effect.[1] This property is of significant interest in drug development for enhancing the pharmacokinetic profiles of therapeutic agents.[2][3][4]

Data Presentation: Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound, with comparative data from 1-bromononane. It is important to note that the properties for this compound are largely estimated based on its non-deuterated analog, as extensive experimental data is not available.

| Property | This compound (Estimated) | 1-Bromononane (Experimental) |

| Molecular Formula | C₉H₁₆D₃Br | C₉H₁₉Br |

| Molecular Weight | ~210.17 g/mol | 207.15 g/mol |

| CAS Number | 1219799-20-8 | 693-58-3 |

| Appearance | Clear, colorless liquid | Clear, colorless liquid |

| Boiling Point | ~201 °C | 201 °C (lit.) |

| Melting Point | Not determined | -29 °C |

| Density | Slightly higher than 1.084 g/mL at 25 °C | 1.084 g/mL at 25 °C (lit.) |

| Refractive Index | ~n20/D 1.454 | n20/D 1.454 (lit.) |

| Flash Point | ~90 °C | 90 °C (closed cup) |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |

Spectroscopic Properties

The primary distinction in the spectroscopic properties of this compound compared to 1-bromononane arises from the deuterium substitution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of this compound will be similar to that of 1-bromononane, but with reduced integration in the region corresponding to the deuterated positions. The absence of signals at specific chemical shifts would confirm the location of deuterium labeling.

-

²H NMR : The deuterium NMR spectrum will show signals corresponding to the deuterated positions, providing direct evidence of isotopic labeling.

-

¹³C NMR : The carbon-13 NMR spectrum will be similar to the non-deuterated compound, however, the signals for the deuterated carbons will appear as multiplets due to C-D coupling and may exhibit a slight upfield isotopic shift.

-

-

Mass Spectrometry (MS) : The mass spectrum of this compound will show a molecular ion peak that is 3 mass units higher than that of 1-bromononane. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be retained. The fragmentation pattern will also be altered, reflecting the increased mass of the deuterated fragments.

Experimental Protocols

General Synthesis of Deuterated 1-Bromononane

A plausible synthetic route to this compound involves the bromination of a corresponding deuterated nonanol. The following is a general procedure that can be adapted for this purpose.

Materials:

-

Deuterated 1-nonanol (specifically deuterated at the desired positions)

-

Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)

-

Anhydrous diethyl ether or other suitable solvent

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the deuterated 1-nonanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2-4 hours to ensure the reaction proceeds to completion.

-

Cool the reaction mixture back to room temperature and cautiously quench by pouring it over ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude deuterated 1-bromononane.

-

Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Caption: A generalized workflow for the synthesis of deuterated 1-bromononane.

Caption: Logical relationship of utilizing deuterated compounds in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Bromononane(693-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromononane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromononane-d3, a deuterated analog of 1-bromononane. Given the limited availability of direct experimental data for this specific isotopologue, this document presents a combination of calculated values, data from its non-deuterated counterpart, and established scientific principles regarding the effects of isotopic substitution. Detailed experimental protocols for the determination of these properties are also provided.

Introduction to this compound

This compound is a saturated alkyl halide in which three hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in mechanistic studies, as a tracer in metabolic investigations, and as an internal standard for mass spectrometry-based quantitative analysis. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect. Understanding the physical properties of this compound is crucial for its correct handling, application, and the accurate interpretation of experimental results.

The logical relationship and structural difference between the standard compound and its deuterated analog are illustrated below.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound. Where direct experimental data is unavailable, values are calculated or estimated based on the well-characterized properties of 1-bromononane.

| Property | This compound (Calculated/Estimated) | 1-Bromononane (Experimental Data) |

| Molecular Formula | C₉H₁₆D₃Br | C₉H₁₉Br[1][2][3] |

| Molecular Weight | 210.17 g/mol | 207.15 g/mol [1][2] |

| CAS Number | 1219799-20-8 | 693-58-3 |

| Appearance | Expected to be a clear, colorless liquid | Clear, colorless liquid |

| Density | Expected to be slightly > 1.084 g/mL at 25°C | 1.084 g/mL at 25°C |

| Boiling Point | Expected to be slightly > 201°C | 201°C at 1013 hPa |

| Melting Point | Expected to be similar to -29°C | -29°C |

| Refractive Index | Expected to be similar to 1.454 | n20/D 1.454 |

| Isotopic Purity | Typically >98 atom % D | N/A |

Note: The density and boiling point of deuterated compounds are typically slightly higher than their non-deuterated analogs due to the increased molecular mass.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound like this compound.

General Workflow for Physical Property Characterization

The overall process for characterizing the physical properties of a liquid sample follows a structured workflow to ensure accuracy and reproducibility.

Protocol for Density Determination (Pycnometer Method)

This method provides a highly precise means of determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper and a capillary hole)

-

Analytical balance (precision of ±0.0001 g)

-

Thermostatic water bath

-

Thermometer

Procedure:

-

Preparation: Thoroughly clean and dry the pycnometer and its stopper.

-

Tare Weight: Place the empty, dry pycnometer with its stopper on the analytical balance and record its mass (m₁).

-

Filling: Fill the pycnometer with the sample liquid (this compound).

-

Temperature Equilibration: Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25.0°C). Allow it to equilibrate for at least 15-20 minutes.

-

Volume Adjustment: Insert the stopper. Excess liquid will be forced out through the capillary. Carefully wipe dry the exterior of the pycnometer.

-

Gross Weight: Weigh the filled pycnometer and record its mass (m₂).

-

Calibration: Repeat steps 1-6 using a reference liquid with a known density at the same temperature, such as distilled water, to determine the exact volume of the pycnometer (V).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₂ - m₁) / V

References

An In-depth Technical Guide to 1-Bromononane-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromononane-d3 is a deuterated form of the alkyl halide 1-bromononane. In this isotopically labeled compound, three hydrogen atoms on the terminal methyl group have been replaced with deuterium atoms. This selective labeling provides a valuable tool for researchers in various scientific disciplines, particularly in analytical chemistry and drug development. The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry, leveraging its chemical similarity to the non-deuterated analyte but with a distinct mass-to-charge ratio. This guide provides a comprehensive overview of the technical data, experimental protocols, and applications of this compound.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized below. Due to the limited availability of experimental data for this specific deuterated compound, some properties are estimated based on the well-characterized non-deuterated analogue, 1-bromononane.

| Property | This compound | 1-Bromononane (for comparison) |

| CAS Number | 1219799-20-8[1][2][3] | 693-58-3[4][5] |

| Molecular Formula | C9H16BrD3 | C9H19Br |

| Molecular Weight | 210.17 g/mol | 207.15 g/mol |

| Appearance | Likely a clear, colorless liquid | Clear, colorless to pale yellow liquid |

| Boiling Point | Not experimentally determined (expected to be slightly higher than 1-bromononane) | 201 °C |

| Density | Not experimentally determined (expected to be slightly higher than 1-bromononane) | 1.084 g/mL at 25 °C |

| Refractive Index | Not experimentally determined | 1.4530-1.4560 @ 20°C |

| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in ethanol and diethyl ether |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the bromination of the corresponding terminally deuterated alcohol, nonan-1-ol-d3. This can be achieved using a standard brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The general workflow for such a synthesis is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nonan-1-ol-d3 in a suitable anhydrous solvent like diethyl ether or dichloromethane.

-

Bromination: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., phosphorus tribromide, 1/3 molar equivalent) dropwise with stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and quench it by slowly adding it to ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Quantitative Analysis using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of 1-bromononane and related compounds in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: A typical workflow for quantitative analysis using an internal standard.

Detailed Methodology (GC-MS):

-

Preparation of Standards: Prepare a stock solution of the analyte (e.g., 1-bromononane) and the internal standard (this compound) in a suitable solvent. Create a series of calibration standards with varying concentrations of the analyte, each spiked with a constant concentration of the internal standard.

-

Sample Preparation: Prepare the sample to be analyzed by extracting the analyte into an organic solvent. Spike the sample extract with the same constant concentration of the internal standard as used in the calibration standards.

-

GC-MS Analysis: Inject the prepared standards and samples into a GC-MS system. The gas chromatograph separates the analyte and the internal standard, and the mass spectrometer detects them.

-

Data Analysis: In the mass spectrometer, monitor for specific ions of both the analyte and the internal standard. For 1-bromononane, characteristic fragment ions would be monitored. For this compound, the corresponding ions with a +3 Da mass shift would be monitored.

-

Quantification: Integrate the peak areas of the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Use this curve to determine the concentration of the analyte in the unknown samples.

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic labeling.

-

Internal Standard: As detailed in the experimental protocol, its most common application is as an internal standard in quantitative mass spectrometry. This is crucial in pharmacokinetic studies, metabolic profiling, and environmental analysis where accurate quantification of trace amounts of substances is required.

-

Mechanistic Studies: The kinetic isotope effect, where the C-D bond is stronger and may react slower than a C-H bond, can be exploited to study reaction mechanisms. While the effect of three deuterium atoms on the terminal methyl group would be less pronounced than for deuteration at the reactive site, it could still provide insights in specific chemical transformations.

-

Tracer in Metabolic Studies: In drug development, deuterium-labeled compounds can be used to trace the metabolic fate of a molecule. While fully deuterated (d19) analogues are more common for this purpose, a terminally labeled compound like this compound could be used to study specific metabolic pathways involving the terminal end of the alkyl chain.

Signaling Pathways and Logical Relationships

There is no evidence to suggest that this compound directly acts as a modulator of signaling pathways in a therapeutic context. Its role in drug development is primarily as an analytical tool to support the development of other therapeutic agents. The logical relationship for its use in improving the accuracy of quantitative analysis is depicted below.

Caption: How an internal standard compensates for variability in analysis.

Conclusion

This compound is a valuable, commercially available isotopically labeled compound that serves as a critical tool for researchers, particularly in the field of analytical chemistry. Its utility as an internal standard enhances the accuracy and reliability of quantitative analyses, which is fundamental in drug development and various other scientific disciplines. While specific experimental data for the d3 variant is not extensively published, its properties and applications can be reliably inferred from its non-deuterated and more heavily deuterated counterparts.

References

- 1. 1-BROMONONANE-9,9,9-D3 [chemicalbook.com]

- 2. Buy Online CAS Number 1219799-20-8 - TRC - 1-Bromononane-9,9,9-d3 | LGC Standards [lgcstandards.com]

- 3. biomall.in [biomall.in]

- 4. 1-Bromononane | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromononane, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Technical Guide: Molecular Weight of 1-Bromononane-d3

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the molecular weight of 1-Bromononane-d3, a deuterated version of 1-bromononane. The inclusion of deuterium isotopes is a common strategy in drug development to alter metabolic pathways and in scientific research for tracing and spectroscopic studies.

Data Presentation: Molecular Weights

The following table summarizes the key molecular weight information for 1-bromononane and its deuterated isotopologue, this compound, along with the relevant isotopes.

| Compound/Isotope | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromononane | C₉H₁₉Br | 207.15[1][2][3][4] |

| Hydrogen (Protium) | H | ~1.008 |

| Deuterium | D or ²H | ~2.014 |

| This compound | C₉H₁₆D₃Br | ~210.17 |

Methodology for Molecular Weight Calculation

The molecular weight of this compound is calculated by substituting the mass of three protium (¹H) atoms with three deuterium (²H or D) atoms in the non-deuterated 1-bromononane molecule.

1. Base Molecular Formula and Weight:

-

The molecular formula for standard 1-bromononane is C₉H₁₉Br.

-

Its calculated molecular weight is approximately 207.15 g/mol .

2. Isotopic Substitution:

-

The designation "-d3" signifies the replacement of three hydrogen atoms with three deuterium atoms.

-

The resulting molecular formula is C₉H₁₆D₃Br.

3. Calculation:

-

Atomic weight of Hydrogen (H): ~1.008 g/mol

-

Atomic weight of Deuterium (D): ~2.014 g/mol

-

Mass increase per substitution: 2.014 g/mol - 1.008 g/mol = 1.006 g/mol

-

Total mass increase for three substitutions: 3 * 1.006 g/mol = 3.018 g/mol

-

Calculated Molecular Weight of this compound: 207.15 g/mol + 3.018 g/mol = 210.168 g/mol

An alternative calculation based on the sum of atomic weights of the constituent atoms (9 x Carbon, 16 x Hydrogen, 3 x Deuterium, 1 x Bromine) yields a similar result.

Visualization of Molecular Composition

The following diagram illustrates the logical relationship of the elemental components contributing to the final molecular weight of this compound.

Caption: Compositional breakdown for this compound molecular weight.

Note: Experimental protocols and signaling pathways are not applicable to the determination of a compound's molecular weight.

References

Spectroscopic and Experimental Insights into Deuterated 1-Bromononane

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for deuterated 1-bromononane, a molecule of significant interest in synthetic chemistry and drug development. Due to the limited availability of specific data for 1-bromononane-d3, this document focuses on the closely related and more extensively characterized 1-bromononane-d19, offering valuable insights into the expected spectroscopic behavior of its deuterated analogs. The principles and protocols outlined herein are broadly applicable to various deuterated long-chain alkyl halides.

Spectroscopic Data Presentation

The introduction of deuterium atoms into 1-bromononane induces predictable and informative changes in its mass spectrum and nuclear magnetic resonance (NMR) spectra. The following tables summarize the expected quantitative data for 1-bromononane-d19, contrasted with its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration significantly alters the NMR profile of 1-bromononane. In ¹H NMR, the signals corresponding to the deuterated positions are absent, a feature that can be exploited for use as an internal standard in quantitative NMR (qNMR).[1] In ¹³C NMR, the carbons attached to deuterium exhibit multiplet splitting due to C-D coupling.[2]

Table 1: Predicted ¹H-NMR Spectral Data for 1-Bromononane-d19

| Position | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| -CD₂Br | ~3.40 | Broad Singlet |

| -(CD₂)₇- | ~1.26 - 1.85 | Broad Multiplet |

| -CD₃ | ~0.88 | Broad Singlet |

Note: Chemical shifts are referenced to the corresponding proton chemical shifts in 1-bromononane and may vary slightly based on experimental conditions.[2]

Table 2: Predicted ¹³C-NMR Spectral Data for 1-Bromononane-d19

| Carbon Position | Chemical Shift (δ) ppm (from 1-bromononane) | Predicted Multiplicity (due to C-D coupling) |

| C1 (-CD₂Br) | 33.9 | Quintet |

| C2 | 31.9 | Quintet |

| C3 | 28.7 | Quintet |

| C4 | 29.3 | Quintet |

| C5 | 29.5 | Quintet |

| C6 | 28.2 | Quintet |

| C7 | 32.9 | Quintet |

| C8 | 22.7 | Quintet |

| C9 (-CD₃) | 14.1 | Septet |

Note: The replacement of protons with deuterium leads to the splitting of carbon signals into multiplets due to one-bond carbon-deuterium coupling. The chemical shifts are based on the non-deuterated analog and may experience minor isotopic shifts.[2]

Mass Spectrometry (MS)

Mass spectrometry provides a direct confirmation of deuteration by revealing an increase in the molecular weight of the parent ion and its fragments. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for bromine-containing ions.[3]

Table 3: Predicted Mass Spectrometry Data for 1-Bromononane-d19

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 225/227 | Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| [M-D]⁺ | 223/225 | Loss of a deuterium radical |

| [M-CD₂Br]⁺ | 130 | Loss of the bromomethyl-d₂ radical |

| [CₙD₂ₙ₊₁]⁺ | various | Alkyl-d fragments |

Note: The molecular weight of 1-bromononane-d19 is approximately 226.27 g/mol . The mass spectrum will exhibit characteristic isotopic clusters for bromine-containing fragments.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline standardized procedures for NMR and MS analysis of deuterated 1-bromononane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ²H and ¹³C NMR spectra to confirm isotopic labeling and structural integrity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the deuterated 1-bromononane sample in a suitable non-deuterated solvent (e.g., chloroform, acetone).

-

Transfer the solution to a 5 mm NMR tube.

²H-NMR Acquisition Parameters (Illustrative):

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: Chloroform (non-deuterated).

-

Temperature: 298 K.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (signal averaging may be required depending on concentration).

-

Spectral Width: Centered on the expected chemical shift range for deuterated alkanes (~0-4 ppm).

¹³C-NMR Acquisition Parameters (Illustrative):

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Solvent: Chloroform-d (CDCl₃) can be used, but a non-deuterated solvent is preferable to avoid overlapping signals.

-

Temperature: 298 K.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds (a longer delay is necessary for deuterated carbons).

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C and potential signal broadening from C-D coupling).

-

Spectral Width: 0-220 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to confirm identity and isotopic enrichment.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Parameters (Illustrative):

-

GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

-

Scan Speed: 2 scans/second.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving deuterated 1-bromononane.

References

An In-depth Technical Guide to the Solubility of 1-Bromononane-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromononane-d3 in common organic solvents. Due to the limited availability of specific experimental data for the deuterated compound, this guide extrapolates solubility information from its non-deuterated analogue, 1-bromononane, and the general principles governing haloalkanes. Understanding the solubility of this compound is crucial for its application in organic synthesis, mechanistic studies, and as an internal standard in various analytical methods.

Core Principles of this compound Solubility

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which relates to the similarity of intermolecular forces between the solute and the solvent.[1][2][3] 1-Bromononane consists of a long, nonpolar nine-carbon alkyl chain and a polar carbon-bromine bond.[1] However, the molecule's overall character is dominated by the nonpolar alkyl chain, making it a relatively nonpolar compound.[1]

The primary intermolecular forces at play are London dispersion forces, with a minor contribution from dipole-dipole interactions due to the C-Br bond. Therefore, 1-bromononane and its deuterated form, this compound, are expected to be most soluble in nonpolar or weakly polar organic solvents where the energy required to break solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions.

Conversely, it exhibits very low solubility or is considered immiscible in highly polar solvents like water. The strong hydrogen bonds between water molecules are energetically more favorable than the weaker interactions that would form with the haloalkane. Isotopic labeling with deuterium in this compound is not expected to significantly alter these fundamental solubility characteristics compared to the non-deuterated form.

Expected Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively documented, a qualitative and expected solubility profile can be constructed based on the known behavior of 1-bromononane and similar long-chain haloalkanes.

| Solvent Class | Solvent Example | Chemical Formula | Expected Solubility | Rationale |

| Nonpolar | Hexanes | C₆H₁₄ | Soluble/Miscible | "Like dissolves like"; dominated by London dispersion forces, similar to the solute. |

| Toluene | C₇H₈ | Soluble/Miscible | Aromatic hydrocarbon providing a compatible nonpolar environment. | |

| Carbon Tetrachloride | CCl₄ | Soluble/Miscible | A nonpolar solvent capable of forming favorable interactions. | |

| Halogenated | Chloroform | CHCl₃ | Soluble/Miscible | Structurally similar, ensuring favorable intermolecular interactions. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble/Miscible | A common, weakly polar solvent for haloalkanes. | |

| Polar Aprotic | Diethyl Ether | (C₂H₅)₂O | Soluble/Miscible | The nonpolar alkyl groups and ether oxygen allow for good interaction. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble/Miscible | A cyclic ether that is a versatile solvent for many organic compounds. | |

| Ethyl Acetate | CH₃COOC₂H₅ | Soluble | Moderately polar; good solubility is expected. | |

| Acetone | (CH₃)₂CO | Soluble | While polar, it can dissolve many less-polar compounds. | |

| Polar Protic | Ethanol | C₂H₅OH | Sparingly Soluble | The short alkyl chain allows for some interaction, but the dominant hydrogen bonding limits solubility. |

| Methanol | CH₃OH | Sparingly Soluble | Higher polarity and strong hydrogen bonding reduce solubility compared to ethanol. | |

| Water | H₂O | Immiscible | Highly polar with strong hydrogen bonding, which does not favorably interact with the haloalkane. |

Note: "Miscible" indicates that the solute and solvent are expected to be soluble in each other in all proportions. "Soluble" indicates a high degree of solubility is expected.

Experimental Protocol for Quantitative Solubility Determination

This section outlines a generalized methodology for the quantitative determination of this compound solubility in an organic solvent, based on the equilibrium saturation method followed by quantitative analysis.

3.1. Materials and Equipment

-

Solute: this compound

-

Solvent: High-purity organic solvent of choice

-

Apparatus:

-

Analytical balance

-

Vials with Teflon-lined screw caps

-

Constant temperature bath or shaker incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector (e.g., FID)

-

Syringes and filters (0.22 µm PTFE)

-

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid/liquid phase should be clearly visible.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solute to settle.

-

For fine suspensions, centrifuge the vials at a controlled temperature to ensure complete separation of the liquid and excess solute phases.

-

-

Sample Collection and Dilution:

-

Carefully extract an aliquot of the clear supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any microscopic particles.

-

Accurately dilute the filtered sample with the same pure solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted samples using a calibrated GC-MS or other suitable analytical instrument. The use of an internal standard is recommended for improved accuracy.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the key steps for determining the quantitative solubility of a compound in a solvent.

References

Navigating the Safety Profile of 1-Bromononane-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for 1-Bromononane-d3. In the absence of extensive specific data for the deuterated compound, this guide leverages the well-established safety profile of its non-deuterated analogue, 1-Bromononane. The chemical properties and toxicological profiles of the two are expected to be very similar.[1] This document is intended to equip researchers, scientists, and drug development professionals with the critical information necessary for the safe handling, storage, and disposal of this compound.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key quantitative data for 1-Bromononane.

| Property | Value | Source(s) |

| Molecular Formula | C9H19Br | [2][3] |

| Molecular Weight | 207.15 g/mol | [4] |

| CAS Number | 693-58-3 | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 201 °C at 1013 hPa | |

| 221.569 °C at 760 mmHg | ||

| 94.5-95 °C at 11 Torr | ||

| Melting Point | -29 °C | |

| Flash Point | 90 °C (194 °F) - closed cup | |

| Density | 1.09 g/cm³ at 20 °C | |

| 1.089 g/cm³ | ||

| 1.084 g/mL at 25 °C | ||

| Vapor Pressure | 0.158 mmHg at 25°C | |

| Water Solubility | Immiscible | |

| Refractive Index | n20/D 1.454 |

Section 2: Hazard Identification and Classification

1-Bromononane is classified as a combustible liquid and is very toxic to aquatic life with long-lasting effects. The following table details its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid |

| Hazardous to the aquatic environment, short-term (acute) | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term (chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Pictogram:

Section 3: Experimental Protocols - First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following protocols are recommended.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and provide oxygen if necessary. Seek immediate medical attention. |

| Skin Contact | Remove all contaminated clothing and shoes. Immediately flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Section 4: Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Safe Handling and Storage Workflow

The logical flow for ensuring safety during the handling and storage of this compound is illustrated below.

Caption: A logical workflow for the safe handling and storage of this compound.

Personal Protective Equipment (PPE) Selection Logic

The selection of appropriate PPE is a critical step in mitigating exposure risks. The following diagram outlines the decision-making process for PPE selection.

Caption: A decision tree for selecting the appropriate PPE when working with this compound.

Recommended PPE:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of 1-Bromononane is crucial for preventing hazardous reactions.

-

Stability: Stable under normal temperatures and pressures.

-

Incompatible Materials: Strong bases and strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, and hydrogen bromide.

Section 6: Accidental Release Measures

In the event of a spill, the following measures should be taken:

-

Evacuate Personnel: Evacuate personnel to safe areas.

-

Ensure Ventilation: Provide adequate ventilation.

-

Remove Ignition Sources: Remove all sources of ignition.

-

Contain Spill: Absorb the spill with an inert material, such as dry sand or earth.

-

Collect and Dispose: Place the absorbed material into a chemical waste container for disposal. Use a spark-proof tool for collection.

This technical guide serves as a foundational resource for the safe handling of this compound. It is imperative that all personnel handling this chemical are thoroughly familiar with its safety data sheet and adhere to all prescribed safety protocols.

References

A Technical Guide to 1-Bromononane-d3 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromononane-d3, a deuterated analog of 1-bromononane, for researchers, scientists, and professionals in drug development. Due to the limited specific data available for the d3 variant, this guide also includes detailed information on the more widely documented 1-Bromononane-d19 as a close structural and functional analog. This comparative approach offers valuable insights into the potential applications and experimental considerations for deuterated alkyl halides in research and development.

Commercial Availability

While specific off-the-shelf options for this compound are limited, indicating its nature as a more specialized research chemical, it is available from at least one commercial supplier. For researchers requiring this specific isotopologue, custom synthesis is also a viable option.

Table 1: Commercial Supplier of 1-Bromononane-9,9,9-d3

| Supplier | Product Name | Catalog Number | CAS Number | Notes |

| Toronto Research Chemicals | 1-Bromononane-9,9,9-d3 | B687577-5mg | 1219799-20-8 | Available through various distributors. |

For laboratories with specific needs not met by commercially available products, several companies specialize in the custom synthesis of stable isotope-labeled compounds, including deuterated molecules. These services can provide this compound synthesized to required specifications of purity and isotopic enrichment.

Physicochemical and Spectroscopic Properties

The defining characteristic of this compound is the substitution of three hydrogen atoms with deuterium at the 9-position. This isotopic labeling results in a slightly higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications.

Table 2: Physicochemical Properties of 1-Bromononane Isotopologues

| Property | 1-Bromononane-9,9,9-d3 | 1-Bromononane (for comparison) | 1-Bromononane-d19 (for comparison) |

| Molecular Formula | C₉H₁₆D₃Br | C₉H₁₉Br | C₉D₁₉Br |

| Molecular Weight | ~210.17 g/mol | 207.15 g/mol [1][2] | ~226.27 g/mol |

| CAS Number | 1219799-20-8[3] | 693-58-3[1] | 1219805-90-9 |

| Appearance | Clear, colorless liquid (expected) | Clear, colorless liquid | Clear, colorless liquid (expected) |

| Boiling Point | No data available | 201 °C (lit.) | No data available |

| Density | No data available | 1.084 g/mL at 25 °C (lit.) | No data available |

| Refractive Index | No data available | n20/D 1.454 (lit.) | No data available |

| Isotopic Purity | >98 atom % D (typical for similar products) | N/A | >98 atom % D |

Spectroscopic Data

The primary analytical techniques for characterizing this compound and confirming its isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: In a ¹H NMR spectrum of 1-Bromononane-9,9,9-d3, the characteristic signal for the terminal methyl protons would be significantly reduced or absent. The presence of any residual signal would indicate incomplete deuteration. The other proton signals of the nonanoyl chain would remain.

-

²H NMR: A ²H (Deuterium) NMR spectrum would show a signal corresponding to the deuterated methyl group at the 9-position.

-

¹³C NMR: The ¹³C NMR spectrum would be similar to that of the non-deuterated 1-bromononane, but the signal for the carbon at the 9-position (C9) would appear as a multiplet due to C-D coupling and would experience a slight upfield shift.

-

Mass Spectrometry (MS): The mass spectrum of 1-Bromononane-9,9,9-d3 will show a molecular ion peak that is 3 mass units higher than that of unlabeled 1-bromononane. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

Experimental Protocols and Applications

Use as an Internal Standard in GC-MS Analysis

Deuterated compounds are considered the gold standard for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis. However, their difference in mass allows them to be distinguished by the mass spectrometer.

Objective: To accurately quantify the concentration of 1-bromononane in a sample matrix using this compound as an internal standard.

Methodology:

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve it in a suitable solvent (e.g., hexane or ethyl acetate) to create a stock solution of known concentration.

-

-

Sample Preparation:

-

To each sample and calibration standard, add a precise and consistent volume of the this compound internal standard stock solution.

-

Perform any necessary extraction, derivatization, or dilution steps. The presence of the internal standard will correct for any analyte loss during these procedures.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both 1-bromononane and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas of the target analyte (1-bromononane) and the internal standard (this compound).

-

Calculate the response factor (RF) from the calibration standards.

-

Determine the concentration of 1-bromononane in the unknown samples based on the peak area ratio of the analyte to the internal standard.

-

Caption: Workflow for quantitative analysis using an internal standard.

Synthesis Pathway

While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route would involve the deuteration of a suitable precursor followed by bromination. A general conceptual pathway is outlined below.

Caption: Conceptual synthesis pathway for this compound.

A more detailed, analogous synthesis for the perdeuterated 1-Bromononane-d19 typically involves two main steps:

-

Perdeuteration of Nonanoic Acid: This can be achieved through H/D exchange using a deuterium source like D₂O and a catalyst such as platinum on carbon under high temperature and pressure.

-

Conversion to 1-Bromononane-d19: The resulting deuterated nonanoic acid is first reduced to 1-nonanol-d19 using a strong reducing agent like lithium aluminum deuteride (LiAlD₄). The deuterated alcohol is then treated with a brominating agent, such as phosphorus tribromide (PBr₃), to yield the final product.

Applications in Drug Development and Mechanistic Studies

Deuterated compounds like this compound are valuable tools in several areas of research and development:

-

Metabolic Studies: In drug discovery, replacing hydrogen with deuterium at a metabolically active site can slow down the rate of metabolism by cytochrome P450 enzymes. This "kinetic isotope effect" can lead to improved pharmacokinetic properties, such as a longer half-life of a drug candidate. While this compound itself is not a therapeutic agent, it can be used as a building block in the synthesis of more complex deuterated molecules or as a tool to study the metabolism of alkyl halide-containing compounds.

-

Mechanistic Studies: The kinetic isotope effect can also be exploited to elucidate reaction mechanisms. By comparing the reaction rates of a deuterated and non-deuterated compound, researchers can determine if a specific C-H bond is broken in the rate-determining step of a reaction.

-

Internal Standards for Quantitative Bioanalysis: As detailed in the experimental protocol section, deuterated compounds are ideal internal standards for accurately quantifying drug candidates and their metabolites in complex biological matrices like plasma or urine.

Caption: Key research applications of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 1-Bromononane-d3

For Researchers, Scientists, and Drug Development Professionals

Deuterated alkyl halides are essential reagents in pharmaceutical research and development, serving as synthetic intermediates for isotopically labeled compounds used in metabolic studies and as probes in nuclear magnetic resonance (NMR) spectroscopy.[2] The chemical stability of these compounds is critical for ensuring experimental reproducibility, the purity of final products, and overall laboratory safety.[2]

Chemical Properties and Stability

1-Bromononane-d3 is a deuterated form of 1-Bromononane. Its stability is primarily inferred from data on its non-deuterated counterpart, which is generally considered a stable compound under recommended storage conditions.[3][4] The presence of deuterium is unlikely to significantly alter the fundamental stability of the molecule, although it can influence the rate of certain degradation reactions due to the kinetic isotope effect (KIE).

Qualitative Stability Data

The stability of this compound is influenced by several environmental factors. The following table summarizes the key parameters affecting its stability, based on information for related compounds.

| Parameter | Description | Incompatible Materials | Hazardous Decomposition Products |

| Chemical Stability | Stable under normal temperatures and pressures and proper storage conditions. | Strong oxidizing agents, strong bases. | Upon combustion or thermal decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide. |

| Light Sensitivity | While not explicitly stated for this specific compound, it is a general best practice for alkyl halides and deuterated compounds to be stored away from light to prevent photo-induced degradation. | N/A | N/A |

| Hygroscopicity | Deuterated products are often hygroscopic and can readily absorb moisture from the atmosphere. | Water/Moisture | N/A |

Recommended Storage Conditions

Proper storage is crucial for maintaining the chemical and isotopic purity of this compound. The following table outlines the recommended storage conditions based on supplier data sheets and general chemical safety information for analogous compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Specific recommendations often include ambient temperature or refrigerated conditions (2-8°C). For long-term storage, -20°C may be advisable. | Prevents thermal decomposition and pressure buildup in the container. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen and moisture, which can participate in degradation pathways. |

| Container | Use the original supplier's amber glass bottle or a tightly sealed container made of compatible material with a PTFE-lined cap. | Prevents light exposure, contamination, and moisture ingress. |

| Location | Store in a well-ventilated area designated for reactive chemicals, away from heat, sparks, and open flames. | Ensures safety and prevents accidental ignition of the combustible liquid. |

Potential Degradation Pathways

Alkyl halides like this compound are susceptible to several degradation pathways, which can be exacerbated by improper storage and handling.

-

Hydrolysis: Reaction with water can lead to the formation of the corresponding deuterated nonanol and hydrobromic acid. This process can be accelerated by the presence of moisture.

-

Elimination: The presence of bases can promote the elimination of hydrogen bromide to form nonene-d2.

-

Substitution: Nucleophilic substitution reactions can occur if the compound is exposed to nucleophiles.

-

Free-Radical Reactions: Exposure to UV light can initiate homolytic cleavage of the C-Br bond, leading to free-radical chain reactions.

Experimental Protocols: Best Practices for Handling

To ensure the stability and integrity of this compound during experimental use, the following protocols are recommended.

General Handling Workflow

The following diagram illustrates a logical workflow for the safe and effective handling of this compound in a research environment to minimize degradation and ensure experimental success.

Protocol for Minimizing Hydrolysis and Isotopic Scrambling

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at a temperature greater than 120°C for at least four hours. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

-

Solvent and Reagent Preparation: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent. Ensure all other reagents are anhydrous.

-

Inert Atmosphere: Conduct all manipulations of this compound under a dry, inert atmosphere, such as in a glove box or using a Schlenk line.

-

Transfer: Use dry syringes or cannulas for transferring the liquid. Purge the syringe with an inert gas before drawing up the reagent.

-

Reaction Quenching: When working up a reaction, consider using D₂O-based solutions if it is necessary to preserve deuterium at exchangeable positions.

By adhering to these storage and handling guidelines, researchers can ensure the stability and isotopic purity of this compound, leading to more reliable and reproducible experimental outcomes.

References

Methodological & Application

Application Note: Quantitative Analysis of Target Analytes Using 1-Bromononane-d3 as an Internal Standard in GC-MS

Introduction

In the field of analytical chemistry, particularly in chromatographic and spectrometric methods, the use of an internal standard is a robust technique to enhance the precision and accuracy of quantitative analysis.[1][2] An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a constant, known amount to all samples, calibration standards, and blanks.[2] This application note details the use of 1-Bromononane-d3 as an internal standard for the quantification of volatile and semi-volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Deuterated compounds, such as this compound, are ideal internal standards for GC-MS analysis.[2][3] They exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variations that may occur during sample preparation, injection, and instrument response, leading to more reliable and reproducible results.

Principle of Isotope Dilution Mass Spectrometry

The methodology relies on the principle of isotope dilution mass spectrometry. A known quantity of this compound is introduced into the sample at an early stage of the preparation process. Since the deuterated standard and the native analyte behave similarly during extraction, derivatization, and GC analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, which remains constant despite variations in sample volume or injection inconsistencies.

Experimental Protocols

1. Materials and Reagents

-

This compound (isotopic purity ≥98%)

-

Analyte of interest (≥98% purity)

-

Methanol (GC grade)

-

Dichloromethane (GC grade)

-

Anhydrous sodium sulfate

-

Autosampler vials (2 mL, screw top with PTFE septum)

2. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a split/splitless injector.

-

Capillary Column: A non-polar capillary column such as DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is recommended.

3. Preparation of Standard and Sample Solutions

a. Internal Standard Stock Solution (IS Stock):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

b. Analyte Stock Solution:

-

Accurately weigh approximately 10 mg of the analyte of interest.

-

Dissolve in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

c. Intermediate and Spiking Solutions:

-

Prepare an intermediate standard solution of the analyte (e.g., 100 µg/mL) by diluting the analyte stock solution with methanol.

-

Prepare an internal standard spiking solution (e.g., 10 µg/mL) by diluting the IS Stock solution with methanol.

d. Calibration Standards:

-

Prepare a series of calibration standards by diluting the intermediate analyte stock solution to achieve the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

-

Spike each calibration standard with a constant amount of the internal standard spiking solution to a final concentration of, for example, 1 µg/mL of this compound.

e. Sample Preparation (for an aqueous matrix):

-

Measure 5 mL of the aqueous sample into a 15 mL glass tube.

-

Spike the sample with 50 µL of the 10 µg/mL this compound internal standard solution.

-

Add 2 mL of dichloromethane for liquid-liquid extraction.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

4. GC-MS Analysis

a. GC-MS Parameters (Illustrative): These parameters should be optimized for the specific analyte and instrument.

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| Mass Range | m/z 30-350 |

| Scan Mode | Selected Ion Monitoring (SIM) |

b. Selected Ion Monitoring (SIM): Set the mass spectrometer to monitor characteristic ions for both the analyte and this compound. For this compound, the molecular ion peak will be higher than that of the non-deuterated form. The exact m/z values will depend on the fragmentation pattern.

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the peak area ratio for the analyte and the internal standard in the prepared sample.

-

Calculate the concentration of the analyte in the sample using the calibration curve.

Data Presentation

Table 1: Preparation of Calibration Standards

| Calibration Level | Analyte Concentration (µg/mL) | Volume of Analyte Intermediate Stock (µL) | Volume of IS Spiking Solution (µL) | Final Volume (mL) | Final IS Concentration (µg/mL) |

| 1 | 0.1 | 10 | 100 | 1 | 1.0 |

| 2 | 0.5 | 50 | 100 | 1 | 1.0 |

| 3 | 1.0 | 100 | 100 | 1 | 1.0 |

| 4 | 2.5 | 250 | 100 | 1 | 1.0 |

| 5 | 5.0 | 500 | 100 | 1 | 1.0 |

| 6 | 10.0 | 1000 | 100 | 1 | 1.0 |

Table 2: Representative Quantitative Results

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Sample 1 | 85,432 | 98,765 | 0.865 | 2.1 |

| Sample 2 | 154,321 | 99,123 | 1.557 | 3.8 |

| Sample 3 | 43,210 | 98,999 | 0.436 | 1.1 |

Visualizations

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Logical relationship for accurate quantification using a deuterated internal standard.

References

Application Notes and Protocols for 1-Bromononane-d3 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Bromononane-d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantitative analysis. The use of stable isotope-labeled internal standards is a critical practice in modern analytical chemistry, ensuring high accuracy, precision, and robustness of analytical methods, particularly in complex biological matrices.

Introduction

Quantitative analysis by LC-MS/MS is a powerful technique widely employed in pharmaceutical and bioanalytical research for its high sensitivity and selectivity.[1] However, the accuracy and precision of these measurements can be influenced by several factors, including variability in sample preparation, chromatographic conditions, and ionization efficiency in the mass spectrometer. The use of an internal standard (IS) is a well-established strategy to mitigate these variabilities.[1]

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thereby experiencing the same matrix effects. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the corresponding analyte.[1][2] this compound, a deuterated form of 1-Bromononane, serves as an excellent internal standard for the quantification of its non-deuterated counterpart and other structurally related long-chain alkyl halides. Its chemical similarity ensures it accurately reflects the behavior of the analyte throughout the entire analytical process, from extraction to detection.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound as an internal standard is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the earliest stage of preparation.[3] This standard then undergoes all subsequent steps—extraction, cleanup, and analysis—alongside the target analyte.

Within the mass spectrometer, the analyte and the deuterated internal standard are differentiated by their mass-to-charge ratios (m/z) due to the mass difference imparted by the deuterium atoms. Any loss of the analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard's signal. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant. This ratio is then used to calculate the precise concentration of the analyte in the original sample, effectively correcting for a wide range of analytical variabilities.

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

This section outlines two common experimental protocols for the quantification of a target analyte (e.g., a lipophilic drug candidate or an environmental contaminant with a long alkyl chain) in a biological matrix using this compound as an internal standard.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for sample cleanup, suitable for many small molecule applications.

Materials and Reagents:

-

Analyte of interest

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile and methanol

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of the analyte and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation:

-

To 100 µL of the plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Solid-Phase Extraction (SPE) for Water or Plasma Samples

SPE provides a more thorough cleanup than protein precipitation and is often used for analytes present at low concentrations or in complex matrices.

Materials and Reagents:

-

Analyte of interest

-

This compound (Internal Standard)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

C18 SPE cartridges

Procedure:

-

Preparation of Solutions: Prepare stock and working solutions as described in Protocol 1.

-

Sample Pre-treatment:

-

For plasma samples, a pre-treatment step such as dilution with an acidic solution may be required.

-

For water samples, collect a known volume (e.g., 100 mL).

-

Spike the sample with a known amount of the this compound internal standard working solution.

-

-

Solid-Phase Extraction:

-

Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of LC-MS grade water.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

-

Elute the analyte and internal standard with 5 mL of acetonitrile or methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Transfer to an autosampler vial for analysis.

-

Caption: Comparison of sample preparation workflows.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters for an LC-MS/MS method. These should be optimized for the specific analyte and instrumentation.

| LC Parameters | Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS/MS Parameters | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| MRM Transitions | To be determined by infusing standard solutions of the analyte and this compound to identify the optimal precursor and product ions. |

Quantitative Performance Data (Hypothetical)

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method using this compound as an internal standard. This data is representative of a robust and reliable bioanalytical assay.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

|---|---|

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Linearity | Linear |

Table 2: Accuracy and Precision

| Analyte Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |

|---|---|---|

| 1 (LLOQ) | 95.5% | < 15% |

| 10 (Low QC) | 102.1% | < 10% |

| 100 (Mid QC) | 98.9% | < 8% |

| 800 (High QC) | 101.5% | < 7% |

Table 3: Sensitivity and Recovery

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal (compensated by IS) |

Conclusion

This compound serves as an excellent internal standard for the accurate and precise quantification of its non-deuterated analog and other structurally similar compounds by LC-MS/MS. Its chemical properties, which closely mimic those of the target analyte, allow for effective correction of analytical variability, including matrix effects and inconsistencies in sample preparation. The detailed protocols and expected performance data provided in these application notes offer a solid framework for researchers, scientists, and drug development professionals to develop and validate robust quantitative bioanalytical methods, ultimately leading to high-quality, reliable data essential for research and regulatory submissions.

References

Application Notes and Protocols for the Quantitative Analysis of Organic Pollutants Using 1-Bromononane-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of various organic pollutants in environmental and biological matrices using 1-Bromononane-d3 as an internal standard. The use of a deuterated internal standard like this compound is a critical technique for improving the accuracy, precision, and reliability of quantitative analysis, particularly in complex matrices.[1][2] This stable isotope-labeled internal standard (SIL-IS) closely mirrors the chemical and physical properties of the target analytes, allowing it to compensate for variations during sample preparation, extraction, and instrumental analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful technique for precise quantification. It involves adding a known amount of an isotopically enriched compound, in this case, this compound, to a sample.[1] The deuterated standard and the native analyte exhibit nearly identical behavior during extraction, derivatization, and chromatography. By measuring the ratio of the analyte signal to the internal standard signal using a mass spectrometer, accurate quantification can be achieved, even if analyte loss occurs during sample preparation.[1]

Application 1: Analysis of Persistent Organic Pollutants (POPs) in Water Samples

This protocol outlines the extraction and analysis of Persistent Organic Pollutants (POPs), such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), from water samples using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Target POPs standards (e.g., BDE-47, BDE-99, PCB-153, PCB-180)

-

Methanol (GC grade)

-

Hexane (GC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

2. Preparation of Solutions:

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask to create a stock solution of approximately 1 mg/mL.

-

Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 100 ng/mL.[1]

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the target POPs stock solutions into a constant volume of the IS Working Solution. The final concentrations should span the expected range of the samples.

3. Sample Preparation (Solid-Phase Extraction):

-

Collect a 1-liter water sample in an amber glass bottle.

-

Spike the sample with a known amount of the this compound IS Working Solution.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of a water/methanol mixture (95:5 v/v) to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes and internal standard from the cartridge with 5 mL of dichloromethane.

4. Concentration and Reconstitution:

-

Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of hexane compatible with the GC-MS system.

5. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Injection: 1-2 µL of the reconstituted sample in splitless mode.

-

Temperature Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 320°C, and hold for 10 min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

Ions to Monitor:

-

1-Bromononane (Analyte, if present): m/z 135, 137, 206, 208.

-

This compound (Internal Standard): Monitor the corresponding deuterated ions (e.g., m/z 138, 140, 209, 211 - Note: a +3 mass shift is assumed for d3, actual ions should be confirmed from the mass spectrum of the standard).

-

Target POPs: Monitor characteristic ions for each specific analyte.

-

-

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the analysis of representative POPs using a deuterated internal standard.

| Analyte | Linearity (R²) | Limit of Detection (LOD) (ng/L) | Limit of Quantitation (LOQ) (ng/L) | Recovery (%) | Precision (%RSD) |

| BDE-47 | ≥ 0.995 | 0.1 | 0.3 | 85-115 | < 15 |

| BDE-99 | ≥ 0.995 | 0.1 | 0.3 | 80-120 | < 15 |

| PCB-153 | ≥ 0.995 | 0.05 | 0.15 | 90-110 | < 10 |

| PCB-180 | ≥ 0.995 | 0.05 | 0.15 | 90-110 | < 10 |

Note: These are representative values and actual performance may vary depending on the specific instrument and matrix.

Application 2: Analysis of Endocrine Disrupting Compounds (EDCs) in Biological Matrices

This protocol is designed for the quantitative analysis of endocrine-disrupting compounds (EDCs), such as Bisphenol A (BPA) and nonylphenols, in biological samples like plasma or serum.

Experimental Protocol

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Target EDCs standards (e.g., Bisphenol A, 4-Nonylphenol)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

2. Preparation of Solutions:

-

Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with acetonitrile to a final concentration of 50 ng/mL.